molecular formula C19H20N4O B263186 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide

Cat. No. B263186
M. Wt: 320.4 g/mol
InChI Key: KBAYWUSIMMWZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In respiratory diseases, 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). It has also been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.

Mechanism of Action

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 is a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These protein kinases then modulate various cellular processes, such as inflammation, cell proliferation, and neurotransmitter release.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, it improves memory and cognitive function by enhancing synaptic plasticity and neurotransmitter release. In the lungs, it relaxes smooth muscle and reduces inflammation, leading to improved airway function. In the gut, it reduces inflammation and promotes tissue repair, potentially providing a therapeutic option for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of PDE4, which allows researchers to specifically study the effects of cAMP and cGMP signaling pathways. Another advantage is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that it may have off-target effects on other PDE isoforms or cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 can be synthesized by a multistep process starting with 4-(1H-imidazol-1-ylmethyl)aniline. The intermediate product is then reacted with dimethylformamide dimethyl acetal to form 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide. This synthesis method has been well-established and has been used in many studies of 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724.

properties

Product Name

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[4-(imidazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H20N4O/c1-22(2)18-9-5-16(6-10-18)19(24)21-17-7-3-15(4-8-17)13-23-12-11-20-14-23/h3-12,14H,13H2,1-2H3,(H,21,24)

InChI Key

KBAYWUSIMMWZDD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.